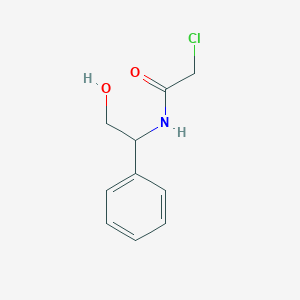

2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide and features a chloro group, a hydroxy group, and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-hydroxy-1-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-N-(2-Hydroxy-1-phenylethyl)acetamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Chlor-Gruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Wasserstoffatom reduziert werden.

Substitution: Die Chlor-Gruppe kann unter geeigneten Bedingungen mit anderen Nucleophilen wie Aminen oder Thiolen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von 2-Chlor-N-(2-Oxo-1-phenylethyl)acetamid.

Reduktion: Bildung von N-(2-Hydroxy-1-phenylethyl)acetamid.

Substitution: Bildung verschiedener substituierter Acetamide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

2-Chlor-N-(2-Hydroxy-1-phenylethyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Es wird als Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen mit potenziellen therapeutischen Wirkungen verwendet.

Organische Synthese: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologische Studien: Es wird in Studien verwendet, um seine biologische Aktivität und sein Potenzial als Medikamentenkandidat zu verstehen.

Industrielle Anwendungen: Es wird bei der Herstellung von Spezialchemikalien und Materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-N-(2-Hydroxy-1-phenylethyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Hydroxygruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden, während die Chlor-Gruppe an Halogenbindungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with target proteins, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Chlor-N-(2-Phenylethyl)acetamid: Fehlt die Hydroxygruppe, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.

N-(2-Hydroxy-1-phenylethyl)acetamid: Fehlt die Chlor-Gruppe, was sich auf seine chemischen Eigenschaften und Wechselwirkungen auswirken kann.

2-Chlor-N-(2-Hydroxyethyl)acetamid: Fehlt die Phenylgruppe, was seine Hydrophobizität und Bindungsaffinität verändern kann.

Einzigartigkeit

2-Chlor-N-(2-Hydroxy-1-phenylethyl)acetamid ist aufgrund des Vorhandenseins sowohl der Chlor- als auch der Hydroxygruppe einzigartig, was ein Gleichgewicht zwischen Reaktivität und Stabilität bietet. Die Phenylethylgruppe verleiht hydrophobe Eigenschaften und verstärkt seine Wechselwirkungen mit biologischen Zielstrukturen.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-6-10(14)12-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRRQVFMUHBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.